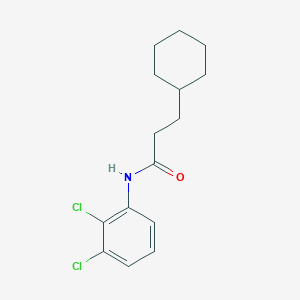![molecular formula C13H15N3O3 B443805 N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B443805.png)
N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide is a compound that belongs to the class of bicyclo[2.2.1]heptane derivatives.
Preparation Methods
The synthesis of N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves several steps. One common method is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This reaction allows for the rapid and enantioselective synthesis of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the bicyclo[2.2.1]heptane structure play crucial roles in its activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide can be compared with other bicyclo[2.2.1]heptane derivatives, such as those containing different substituents or functional groups. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include other nitro-substituted bicyclo[2.2.1]heptane derivatives and aza nitrogen-containing derivatives .
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28g/mol |
IUPAC Name |
N-(5-nitropyridin-2-yl)bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c17-13(11-6-8-1-2-9(11)5-8)15-12-4-3-10(7-14-12)16(18)19/h3-4,7-9,11H,1-2,5-6H2,(H,14,15,17) |
InChI Key |
UWGOAWCXZGHPCT-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443722.png)
![5-(4-bromophenyl)-3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443723.png)
![5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443724.png)
![3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443726.png)
![3-Chloro-5-thiophen-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1,3-dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amide](/img/structure/B443728.png)
![3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443729.png)
![2-{[3-(Methoxycarbonyl)-4-phenylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B443730.png)
![5-(4-bromophenyl)-3-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443731.png)
![3,3,8-trimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B443734.png)
![9-(2-furyl)-6-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B443739.png)
![5-acetyl-9-(3,4-dimethoxyphenyl)-6-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B443741.png)
![3-bromo-5-(5-bromofuran-2-yl)-N-(2,5-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443743.png)

![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B443745.png)
